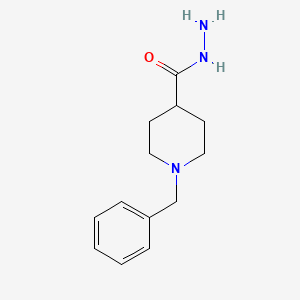

1-苄基哌啶-4-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzylpiperidine-4-carbohydrazide is a chemical compound that is part of a broader class of substances known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including antitumor, antitrypanosomal, antileishmanial, antimycobacterial, and antithrombotic effects . These compounds are characterized by the presence of a piperidine ring, which is a common feature in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of compounds related to 1-Benzylpiperidine-4-carbohydrazide typically involves multiple steps, including amidation, substitution, and sometimes the use of ultrasonic mediation or microwave irradiation techniques . For example, the synthesis of 4-benzylpiperidine carboxamides, which are structurally related to 1-Benzylpiperidine-4-carbohydrazide, involved amidation and substitution steps, with variations in the carbon linker affecting the activity of the compounds . Another related compound, 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives, was synthesized and characterized using techniques such as FTIR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 1-Benzylpiperidine-4-carbohydrazide has been characterized using various spectroscopic techniques. For instance, the X-ray structure, vibrational spectroscopy, and DFT studies were used to investigate the molecular structure of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide . These studies provide insights into the stability and reactivity of the compounds, which are crucial for understanding their potential biological activities.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions, including the formation of carbohydrazide derivatives and their subsequent reactions with different aldehydes or isothiocyanates to yield biologically active molecules . For example, 4-benzyloxyindole-2-carboxylic acid hydrazide was reacted with aromatic and heterocyclic aldehydes to produce a new class of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, have been studied through experimental and theoretical methods. The solvation energy values and the stability of different species in solution were investigated for a related compound, providing insights into its behavior in biological environments . Additionally, the antimycobacterial activity of 4-benzylsulfanylpyridine-2-carbohydrazides was not influenced by the substituents on the benzyl moiety, indicating the robustness of the core structure in maintaining biological efficacy .

科学研究应用

阿尔茨海默病治疗

一项研究重点关注 N-苄基哌啶-3/4-碳酰肼-腙的构筑、合成和评估,以了解其对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 的抑制活性以及它们的抗氧化能力。这些化合物对 AChE 和 BuChE 均表现出显着的抑制活性,表明它们作为阿尔茨海默病 (AD) 多功能治疗剂的潜力 (Parlar 等人,2019 年).

环境友好合成

在水中从 2-氨基碳酰肼制备螺哌啶,无需任何催化剂,突出了合成复杂分子的环保方法。此方法利用 N-苄基哌啶酮,在无需进一步纯化的前提下生成高产率的目标产物,展示了一种高效且绿色的合成路线 (Miklós 和 Fülöpl,2009 年).

抗菌和抗结核活性

合成了一组 4-苄基硫代吡啶-2-碳酰肼,并评估了其对结核分枝杆菌各种菌株(包括多药耐药菌株)的体外抗分枝杆菌活性。这些化合物表现出有希望的抗分枝杆菌功效,使其成为抗结核病药物开发的潜在候选者 (Herzigová 等人,2009 年).

抗炎特性

对 4-苄基哌啶的研究揭示了其潜在的抗炎特性。通过体外模型,例如热诱导和低渗诱导的膜稳定化方法,4-苄基哌啶表现出显着的抗炎活性,表明其可用作抗炎剂来源 (Jayashree 等人,2017 年).

未来方向

Research into carbohydrazide derivatives, such as 1-Benzylpiperidine-4-carbohydrazide, could provide valuable insights into the development of new drugs. For instance, carbohydrazide derivatives have been synthesized and evaluated as potential DPP-IV inhibitors . Furthermore, the synthesis and modification of drugs like donepezil, which contains a piperidine nucleus, gain paramount importance given projections of increased cases of Alzheimer’s disease .

属性

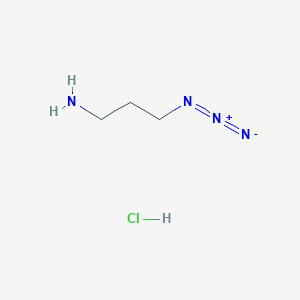

IUPAC Name |

1-benzylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-15-13(17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQFAQYEUFYKEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503738 |

Source

|

| Record name | 1-Benzylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidine-4-carbohydrazide | |

CAS RN |

74045-91-3 |

Source

|

| Record name | 1-Benzylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)